molecular formula C15H23N3O2 B1201580 N-Acetylprocainamide CAS No. 32795-44-1

N-Acetylprocainamide

Cat. No.: B1201580
CAS No.: 32795-44-1
M. Wt: 277.36 g/mol
InChI Key: KEECCEWTUVWFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acecainide, also known as N-acetylprocainamide, is a Class III antiarrhythmic agent. It is the N-acetylated metabolite of procainamide, a Class Ia antiarrhythmic drug. Acecainide is used to manage and treat cardiac arrhythmias by stabilizing the cardiac membrane and prolonging the action potential duration .

Scientific Research Applications

Acecainide has several scientific research applications, including:

Mechanism of Action

Target of Action

N-Acetylprocainamide (NAPA), also known as Acecainide, is the N-acetylated metabolite of procainamide . It primarily targets cardiac sodium channels . These channels play a crucial role in the initiation and conduction of electrical impulses in the heart, thereby controlling the heart rhythm .

Mode of Action

NAPA acts as a sodium channel blocker . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in the maximum upstroke velocity and an increase in the half-decay time of the cardiac action potential .

Biochemical Pathways

NAPA affects the biochemical pathways involved in cardiac conduction. By blocking sodium channels, it disrupts the normal flow of sodium ions into the cardiac cells. This alters the action potential of the cells, affecting the depolarization and repolarization phases, and ultimately leading to changes in heart rhythm .

Pharmacokinetics

NAPA is the major metabolite of procainamide, produced in the liver by the enzyme N-acetyltransferase . The rate of acetylation is genetically determined . The bioavailability of NAPA is around 85% when administered orally . It has a protein binding of about 10% . The elimination half-life of NAPA ranges from 4.3 to 15.1 hours , and it is primarily excreted by the kidneys .

Result of Action

The molecular and cellular effects of NAPA’s action primarily involve alterations in the cardiac action potential. By blocking sodium channels, NAPA decreases the maximum upstroke velocity and increases the half-decay time of the cardiac action potential . This can lead to changes in heart rhythm, potentially treating conditions like cardiac arrhythmias .

Action Environment

The action, efficacy, and stability of NAPA can be influenced by various environmental factors. For instance, factors such as smoking and food components can influence the activity of CYP1A2, an enzyme involved in drug metabolism . Additionally, the rate of acetylation, which is responsible for the conversion of procainamide to NAPA, is genetically determined and can vary among individuals . This can affect the levels of NAPA in the body and its therapeutic effects .

Biochemical Analysis

Biochemical Properties

Acecainide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with potassium channels, where acecainide acts as a potassium-channel blocker. This interaction delays phase 3 repolarization, leading to an increase in action potential duration and a decrease in the sensitivity of cells to electrical stimuli . Additionally, acecainide is metabolized in the liver by N-acetyltransferase, an enzyme that catalyzes the transfer of acetyl groups from acetyl-CoA to arylamines and aromatic amines such as procainamide .

Cellular Effects

Acecainide exerts significant effects on various types of cells and cellular processes. In cardiac cells, it increases the Q-T interval of the PQRST heart rhythm, which helps manage arrhythmias . The compound influences cell function by modulating cell signaling pathways, particularly those involved in electrical conduction and repolarization. Acecainide’s impact on gene expression and cellular metabolism is primarily related to its role in prolonging the action potential duration and increasing the effective refractory period .

Molecular Mechanism

At the molecular level, acecainide exerts its effects by binding to potassium channels and delaying phase 3 repolarization . This binding interaction decreases the sensitivity of cells to electrical stimuli, leading to an increase in action potential duration and an increase in the effective refractory period. Additionally, acecainide’s molecular mechanism involves the inhibition of certain enzymes, such as N-acetyltransferase, which catalyzes the acetylation of procainamide into acecainide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acecainide change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Acecainide has a half-life of approximately 4.3 to 15.1 hours, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, acecainide’s efficacy in prolonging the action potential duration and increasing the effective refractory period may diminish due to its degradation and metabolism .

Dosage Effects in Animal Models

The effects of acecainide vary with different dosages in animal models. At therapeutic doses, acecainide effectively manages arrhythmias by prolonging the action potential duration and increasing the effective refractory period . At high doses, acecainide can cause toxic or adverse effects, including proarrhythmia and other cardiac complications . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

Acecainide is involved in several metabolic pathways, primarily in the liver. It is metabolized by N-acetyltransferase, which catalyzes the transfer of acetyl groups from acetyl-CoA to procainamide, resulting in the formation of acecainide . This acetylation reaction is a key step in the metabolic pathway of procainamide and is genetically determined . The metabolic flux and levels of metabolites are influenced by the activity of N-acetyltransferase and other enzymes involved in the acetylation process .

Transport and Distribution

Acecainide is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of approximately 1.5 L/kg, indicating that it is primarily confined to the plasma or liquid parts of the blood . Acecainide binds to plasma proteins, although its protein binding is lower than that of procainamide . The compound’s transport and distribution are also influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of acecainide is primarily within the cytoplasm and plasma membrane of cardiac cells . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to potassium channels to exert its effects. Acecainide’s targeting signals and post-translational modifications direct it to specific compartments or organelles, ensuring its proper function in modulating electrical conduction and repolarization .

Preparation Methods

Acecainide is synthesized through the acetylation of procainamide. This reaction involves the transfer of an acetyl group from acetyl-CoA to procainamide, catalyzed by the enzyme N-acetyltransferase . The reaction conditions typically include a suitable solvent and a controlled temperature to ensure optimal yield and purity. Industrial production methods for acecainide involve large-scale acetylation processes, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Acecainide undergoes several types of chemical reactions, including:

    Oxidation: Acecainide can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of acecainide can be carried out using reducing agents such as sodium borohydride.

    Substitution: Acecainide can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce reduced forms of acecainide .

Comparison with Similar Compounds

Properties

IUPAC Name

4-acetamido-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEECCEWTUVWFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34118-92-8 (mono-hydrochloride)
Record name Acecainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048414
Record name Acecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32795-44-1
Record name N-Acetylprocainamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32795-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acecainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-((2-(Diethylamino)ethyl)carbamoyl)-acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910Q707V6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylprocainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The N-Acetylprocainamide probe was prepared as follows: 1.0 mg desethyl-N-Acetylprocainamide was placed in a 3.0 ml reaction vial and dissolved with 100 μl DMF. In a separate vial, caged dicarboxy silicon phthalocyanine (1.0 mg) was dissolved in 400 μl DMF and then transferred to the reaction vial along with 200 μl of wash DMF for a total of 600 μl. To the reaction vial was added 4.2 mg HOBT, dissolved and mixed well. To make the final reaction mixture, 10.5 mg EDAC was added and mixed thoroughly. The reaction mixture was stirred overnight at about 4 to 8° C.
Quantity
1 mg
Type
reactant
Reaction Step One
[Compound]
Name
dicarboxy silicon phthalocyanine
Quantity
1 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 μL
Type
solvent
Reaction Step Two
Name
Quantity
4.2 mg
Type
reactant
Reaction Step Three
Name
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 μL
Type
solvent
Reaction Step Five
Name
Quantity
100 μL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylprocainamide
Reactant of Route 2
Reactant of Route 2
N-Acetylprocainamide
Reactant of Route 3
Reactant of Route 3
N-Acetylprocainamide
Reactant of Route 4
Reactant of Route 4
N-Acetylprocainamide
Reactant of Route 5
Reactant of Route 5
N-Acetylprocainamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-Acetylprocainamide
Customer
Q & A

ANone: N-Acetylprocainamide (Acecainide) primarily acts as a Class III antiarrhythmic agent by blocking potassium channels in cardiac cells. [, , ] This blockade prolongs the repolarization phase of the cardiac action potential, effectively increasing the effective refractory period of the heart muscle. [, ]

ANone: By prolonging the effective refractory period, this compound (Acecainide) suppresses the re-entry circuits that are responsible for maintaining many types of cardiac arrhythmias, particularly ventricular tachycardia. [, , ]

ANone: this compound has the molecular formula C13H19N3O2 and a molecular weight of 250.3 g/mol.

ANone: Acetylation of Procainamide to this compound leads to a shift in its antiarrhythmic profile. While both compounds exhibit antiarrhythmic effects, this compound demonstrates a more pronounced Class III action (potassium channel blockade) compared to Procainamide. [, , ] This difference arises from structural modifications influencing their interactions with ion channels.

ANone: Yes, research has explored other Procainamide derivatives, such as N-Propionylprocainamide, to assess their effects on hemodynamics and cardiac blood flow. [, ] These studies aim to identify compounds with improved efficacy and a reduced risk of side effects.

ANone: While the provided research doesn't directly discuss sustained-release formulations of this compound (Acecainide), one paper mentions the use of sustained-release Procainamide hydrochloride. [] This suggests the possibility of exploring similar formulation approaches for this compound (Acecainide) to potentially improve patient compliance by reducing dosing frequency.

ANone: this compound (Acecainide) can be administered intravenously or orally. [] It is primarily eliminated by renal excretion, meaning kidney function significantly influences its clearance from the body. [, , , ]

ANone: Research in rats indicates age-related changes in the pharmacokinetics of this compound. [] The study showed a decrease in clearance, bioavailability, and volume of distribution with increasing age. These findings highlight the potential need for dose adjustments in elderly patients.

ANone: Several studies mention measuring serum or plasma concentrations of this compound (Acecainide) to assess its antiarrhythmic efficacy. [, , , , ] While specific therapeutic ranges are not provided within the excerpts, the research emphasizes the importance of monitoring drug levels for optimal treatment and minimizing potential toxicity.

ANone: Yes, a patient's acetylator status, which reflects their ability to metabolize drugs via N-acetylation, significantly influences the pharmacokinetics of both Procainamide and this compound (Acecainide). [, , , ] Slow acetylators tend to have higher plasma concentrations of Procainamide and may require dose adjustments to avoid toxicity.

ANone: Research indicates that Trimethoprim, an antibiotic, can inhibit the renal clearance of both Procainamide and this compound (Acecainide), leading to increased plasma concentrations. [] This interaction highlights the importance of considering a patient's medication history when prescribing this compound (Acecainide).

ANone: Researchers commonly use canine models to induce atrial flutter and study the effects of this compound (Acecainide) on cardiac electrophysiology. [, ] These models mimic the clinical scenario and allow for detailed investigations into the drug's mechanism of action and efficacy in suppressing arrhythmias.

ANone: While both Procainamide and this compound (Acecainide) can potentially induce a lupus-like syndrome, clinical experience suggests that this compound (Acecainide) might have a lower incidence. [, ] This difference is likely due to the structural modification (acetylation), which could alter its immunogenicity.

ANone: As this compound (Acecainide) is primarily eliminated through the kidneys, patients with renal failure are at an increased risk of drug accumulation and toxicity. [, ] Careful dose adjustments and close monitoring of drug levels are crucial in this patient population.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.